1H-Pyrrole-1-carboxamide,2-amino-
Description
1H-Pyrrole-1-carboxamide,2-amino- is a pyrrole-derived compound featuring a carboxamide group at the 1-position and an amino substituent at the 2-position. Pyrrole derivatives are widely studied for their aromatic heterocyclic structure, which confers unique electronic properties and reactivity.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-aminopyrrole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c6-4-2-1-3-8(4)5(7)9/h1-3H,6H2,(H2,7,9) |
InChI Key |
ZTVDHQLWKLWHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxamide,2-amino- can be synthesized through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of pyrrolidines, cyclic imides, and lactones .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxamide,2-amino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as iron (III) chloride or manganese complexes, is common to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-carboxamide,2-amino- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups on the pyrrole ring.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts and air.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-1-carboxamide,2-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carboxamide,2-amino- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This compound can modulate protein kinase activity and bind to dopamine-D2-like receptors .
Comparison with Similar Compounds
Positional Isomerism and Substituent Effects
- Positional Effects : The carboxamide group’s position (1, 2, or 3) influences electronic distribution and steric hindrance. For example, carboxamide at position 1 (target compound) may exhibit distinct hydrogen-bonding patterns compared to position 2 or 3 analogs.
- Substituent Impact: Amino groups (target compound) increase nucleophilicity, while sulfamoyl () or bromine () substituents alter solubility and bioactivity. Formyl groups () introduce electrophilic sites for further functionalization.
Molecular Weight and Complexity
The target compound (123.11 g/mol) is simpler than analogs like C₁₆H₂₁N₃O₄S (351.42 g/mol, ), which features extended alkyl and sulfonamide chains. Lower molecular weight may improve pharmacokinetic properties (e.g., membrane permeability) in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
